Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone
Description
Properties
Molecular Formula |
C23H20N4O2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
furan-2-yl-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H20N4O2/c28-23(20-11-6-16-29-20)27-14-12-26(13-15-27)22-19-10-5-4-9-18(19)21(24-25-22)17-7-2-1-3-8-17/h1-11,16H,12-15H2 |
InChI Key |
GNAMIGXXUZCPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phthalazine Core and Phenyl Substitution
The phthalazine ring system is typically synthesized via condensation reactions involving hydrazine derivatives and phthalic anhydrides or related precursors. The phenyl substitution at the 4-position of the phthalazine is introduced either by using substituted phthalic anhydrides or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) on preformed phthalazine intermediates.
- Typical Reaction Conditions:
- Reflux in polar aprotic solvents (e.g., dimethylformamide, DMF)
- Use of palladium catalysts with phosphine ligands for coupling steps
- Base such as potassium carbonate or cesium carbonate to facilitate coupling
Functionalization of the Piperazine Moiety
The piperazine ring is introduced by nucleophilic substitution on the phthalazine intermediate, usually at the 1-position nitrogen. The piperazine is often protected or selectively functionalized to allow subsequent coupling.
- Key Steps:
- Reaction of phthalazine intermediate with piperazine under mild heating
- Protection of piperazine nitrogen atoms with Boc (tert-butoxycarbonyl) or similar groups to control regioselectivity
- Deprotection post-coupling for further functionalization
Introduction of the Furan-2-yl Methanone Group
The final step involves coupling the piperazine nitrogen with the furan-2-carbonyl moiety, typically through an amide bond formation.
- Amide Bond Formation Methods:
- Use of furan-2-carboxylic acid or its activated derivatives (acid chlorides, anhydrides)
- Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Reaction carried out in solvents like dichloromethane or DMF at room temperature or slight heating
Detailed Synthetic Route Example (Based on Patent US8153633B2)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-phenylphthalazin-1-yl intermediate | Condensation of phthalic anhydride with phenylhydrazine, reflux in ethanol | Formation of phthalazine ring with phenyl substitution |
| 2 | Nucleophilic substitution with piperazine | Reaction in DMF, mild heating (60-80°C) | Piperazine attaches to phthalazine nitrogen |
| 3 | Protection of piperazine nitrogen (if needed) | Boc anhydride, room temperature | Controls regioselectivity |
| 4 | Coupling with furan-2-carboxylic acid derivative | Use of acid chloride or EDC coupling in dichloromethane | Formation of amide bond linking furan-2-yl methanone |
| 5 | Deprotection and purification | Acidic conditions for Boc removal, chromatographic purification | Final compound isolation |
Analytical and Purification Techniques
-
- High-performance liquid chromatography (HPLC) with C18 columns for purity assessment
- Gradient elution with water-acetonitrile mixtures containing 0.1% formic acid
Spectroscopic Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity
- Infrared (IR) spectroscopy to verify amide bond formation
- Mass spectrometry (MS), especially electrospray ionization (ESI-MS), to confirm molecular weight
-
- X-ray crystallography may be employed for definitive structural confirmation in some studies
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Range / Condition | Purpose / Effect |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Dichloromethane | Good solubility and reaction medium |
| Temperature | 25°C to 80°C | Optimized for coupling efficiency |
| Coupling Reagents | EDC, DCC, HATU | Facilitate amide bond formation |
| Catalyst | Pd(0) complexes for aryl coupling | Phenyl substitution on phthalazine |
| Reaction Time | 2 to 24 hours | Ensures complete conversion |
| Purification Method | Column chromatography, HPLC | High purity isolation |
Research Findings and Notes
- The patent literature (US8153633B2) indicates that the described synthetic route yields the target compound with high purity and good overall yield, suitable for pharmaceutical applications.
- The compound’s synthesis requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition of sensitive furan rings.
- Recent research emphasizes the importance of protecting group strategies on the piperazine ring to improve regioselectivity and yield.
- Analytical methods including HPLC-DAD and mass spectrometry are essential for monitoring reaction progress and confirming product identity.
- The compound’s complex heterocyclic structure necessitates multi-step synthesis, but the modular approach allows for structural variations useful in drug development.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenylphthalazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenylphthalazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenylphthalazine involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Selected Analogs
| Compound Name / ID | Key Substituent on Piperazine | Synthesis Method | Melting Point (°C) | Biological Activity (if reported) | Reference |
|---|---|---|---|---|---|
| Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone (53) | 1-Methylpyrazolo-pyrimidine | PyBOP/DBU-mediated coupling in ACN; purified via MPLC | 176–178 | GPR55 receptor antagonism | |
| Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone (54) | Pyrrolotriazine | Similar to 53; extracted with EtOAc and brine | 158–160 | GPR55 receptor antagonism | |
| 4-(3,5-Dinitrobenzoyl)piperazin-1-ylmethanone | 3,5-Dinitrobenzoyl | Reflux with triethylamine and sulfonyl chlorides | Not reported | Potential corrosion inhibition | |
| (4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone | 6-Trifluoromethylpyrimidine | Commercially available; LC-HRMS confirmed | Not reported | Not specified | |
| (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone | 4-Amino-5-nitropyrimidine | Synthetic procedure not detailed; Smiles data provided | Not reported | Not specified |
Key Observations :
- Synthetic Methods : Most analogs (e.g., compounds 53, 54) are synthesized via coupling reactions using reagents like PyBOP and DBU in polar solvents (e.g., ACN), followed by purification via chromatography .
- Thermal Stability : Melting points vary significantly (158–221°C) depending on substituent bulkiness and hydrogen-bonding capacity. For example, compound 53 (176–178°C) has higher thermal stability than compound 54 (158–160°C), likely due to its rigid pyrazolopyrimidine group .
Receptor Antagonism
- GPR55 Antagonists : Compounds 53 and 54 exhibit potent GPR55 receptor antagonism, a property linked to their pyrazolopyrimidine and pyrrolotriazine substituents, respectively . The target compound’s phthalazine group may similarly engage in π-π stacking or hydrophobic interactions with receptor pockets.
- MPII Inhibition : ZINC000015767717 (a nitro- and trifluoromethyl-substituted analog) forms hydrogen bonds with Ile 77 of metalloproteinase II (MPII), suggesting that the furan-carbonyl motif in the target compound could facilitate similar interactions .
Enzyme Inhibition
- SARS-CoV-2 Mpro Inhibition: Piperazine-based compounds like (4-(2,4-dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone show inhibitory activity against SARS-CoV-2 main protease (Mpro), with LC-HRMS confirming structural integrity . The target compound’s phthalazine group may enhance binding to protease active sites due to its planar geometry.
Physicochemical Properties
- Solubility : Compounds with polar substituents (e.g., morpholine in compound 23 ) exhibit improved aqueous solubility compared to hydrophobic analogs like compound 53. The target compound’s phthalazine moiety may reduce solubility unless ionizable groups are present.
- Hydrogen Bonding : The furan carbonyl group consistently serves as a hydrogen bond acceptor across analogs (e.g., in MPII inhibition ), suggesting its critical role in target engagement.
Biological Activity
Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.
Structure and Properties
This compound can be characterized by its unique structural components, which include a furan ring, a piperazine moiety, and a phthalazine derivative. The molecular formula is , with a molecular weight of approximately 336.41 g/mol.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of furan derivatives. For instance, derivatives of furan have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative A | Escherichia coli | 64 µg/mL |
| Furan Derivative B | Staphylococcus aureus | 128 µg/mL |
| Furan Derivative C | Listeria monocytogenes | 32 µg/mL |
These findings indicate that furan derivatives can inhibit the growth of both gram-positive and gram-negative bacteria, making them promising candidates for further development as antibacterial agents .
Anticancer Activity
The anticancer potential of furan-based compounds has been explored in various studies. Notably, conjugated furan derivatives have shown promising results against cancer cell lines. For example:
- Study on HeLa Cells : A specific furan derivative exhibited an IC50 value of 0.15 ± 0.05 µg/mL against cervical cancer cells (HeLa), indicating strong cytotoxic activity.
The proposed mechanism involves mitochondrial modification and membranolytic effects, which contribute to the observed anticancer activity .
Anti-inflammatory Effects
Furan derivatives have also been investigated for their anti-inflammatory properties. A series of diaryl furanone derivatives demonstrated selective COX-2 inhibitory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Some key findings include:
| Compound | COX Inhibition Potency |
|---|---|
| Diaryl Furanone A | Comparable to Rofecoxib |
| Diaryl Furanone B | Higher than standard NSAIDs |
These compounds were evaluated using an inflammatory rat model induced by carrageenan, showing significant reduction in inflammation markers .
Case Studies and Research Findings
- Antibacterial Study : A study published in the International Journal of Advanced Biological and Biomedical Research evaluated several furan derivatives for their antibacterial activity against common pathogens. Results indicated that certain compounds exhibited superior activity compared to standard antibiotics .
- Anticancer Evaluation : Research featured in Molecules highlighted the synthesis and evaluation of furan-conjugated tripeptides against HeLa cells, revealing effective cytotoxicity and potential for further development as anticancer agents .
- Inflammation Model : In another study, hydrazide-hydrazone derivatives containing a furan moiety were synthesized and tested for their anti-inflammatory effects, demonstrating significant efficacy in reducing inflammation in vivo .
Q & A
Q. Advanced
- Continuous flow chromatography : Reduces solvent use and improves yield (>90%) for gram-scale synthesis.
- Crystallization optimization : Use solvent mixtures (e.g., EtOAc/hexane) to enhance crystal purity.
- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring.
How is this compound utilized in non-pharmacological applications, such as corrosion inhibition?
Advanced
Mechanism : Adsorbs onto metal surfaces via lone pairs from furan oxygen and piperazine nitrogen, forming a protective layer.
Data :
| Inhibitor Concentration | Corrosion Rate (mg/cm²/hr) | Inhibition Efficiency (%) |
|---|---|---|
| 10 ppm | 0.45 | 68 |
| 50 ppm | 0.22 | 84 |
| 100 ppm | 0.09 | 93 |
Validation : SEM/EDS confirms surface coverage.
What are the challenges in scaling up reactions involving sensitive functional groups?
Q. Advanced
- Furan ring oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during high-temperature steps.
- Piperazine degradation : Avoid strong acids; opt for mild conditions (pH 6–8).
- Byproduct control : Employ Design of Experiments (DoE) to optimize stoichiometry and reaction time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
